(R)-Norfluoxetine-d5
Übersicht
Beschreibung
R-Norfluoxetine-d5 is an important research tool used in the field of biochemistry and physiology. It is a labeled version of the antidepressant drug fluoxetine, which is used as a reference compound in many scientific studies. R-Norfluoxetine-d5 is a deuterated derivative of fluoxetine, meaning that it contains a deuterium atom in place of a hydrogen atom. This modification allows it to be used as an internal standard in a variety of laboratory experiments, providing a reliable reference point for researchers.
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Mechanisms of Action
- Fluoxetine, and by extension its metabolites like (R)-Norfluoxetine-d5, acts primarily as a potent and selective serotonin reuptake inhibitor (SSRI), influencing serotoninergic neurotransmission in the central nervous system (CNS). This action makes it applicable in treating conditions such as major depressive disorder, obsessive-compulsive disorder (OCD), and others (Leonard, 1993).
- The compound has a low affinity for neuronal receptors such as alpha-adrenergic, dopamine D(2), histamine H(1), muscarinic, opioid, and serotonin receptors, as well as ion channel binding sites and other neurotransmitter transporters, ensuring a focused action mechanism (Carter & McCormack, 2009).
Pharmacokinetics
- Metabolism and elimination of fluoxetine and its metabolites, including (R)-Norfluoxetine-d5, are key factors in their pharmacological profile. Fluoxetine is metabolized in the liver primarily by cytochrome P450 (CYP) 1A2 and 2D6, and its metabolites, which are mainly inactive, are excreted in the urine. This metabolism pathway might influence the pharmacokinetics of (R)-Norfluoxetine-d5 as well (Carter & McCormack, 2009).
- The pharmacokinetics of fluoxetine are dose-proportional over a range, and steady state is typically reached by day 3 of administration. The compound and its metabolites have a long half-life, which is beneficial for maintaining steady-state plasma concentrations during long-term treatment (Benfield, Heel, & Lewis, 1986).
Therapeutic Applications and Efficacy
- Fluoxetine, and potentially its metabolites, have been effective in treating a range of conditions due to their impact on serotoninergic transmission. These conditions include major depressive disorder, OCD, and anxiety disorders. The compound's efficacy in these areas and its influence on neuroendocrine mechanisms provide a basis for understanding the potential applications of (R)-Norfluoxetine-d5 (Leonard, 1993); (Mennigen et al., 2011).
Eigenschaften
IUPAC Name |
(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-HCESTMGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724504 | |
Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Norfluoxetine-d5 | |
CAS RN |
1217648-64-0 | |
Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.